molecular formula C19H15N3O4S3 B2882253 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941988-56-3

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2882253
CAS RN: 941988-56-3
M. Wt: 445.53
InChI Key: IMLUKWJTFLRIOE-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer treatment.

Scientific Research Applications

Synthesis and Pharmacological Potential

Synthesis of Azoles Incorporating Sulfonamide Moiety as Anticonvulsant Agents : A study highlighted the synthesis of derivatives with a sulfonamide thiazole moiety for anticonvulsant activity evaluation. Among the synthesized compounds, one demonstrated significant anticonvulsive effects and offered 100% protection against convulsions in a picrotoxin-induced convulsion model A. A. Farag et al., 2012.

Antimalarial and Antiviral Research

Investigation of Antimalarial Sulfonamides as COVID-19 Drug : Reactivity studies of N-(phenylsulfonyl)acetamide derivatives led to the synthesis of compounds with antimalarial activity. These compounds were also examined for their potential against COVID-19, showing promising in vitro activity and characterizing their ADMET properties Asmaa M. Fahim et al., 2021.

Molecular Docking and Computational Studies

Structure-Activity Relationships of PI3K/mTOR Inhibitors : Research focused on derivatives as inhibitors of PI3Kα and mTOR, identifying compounds with improved metabolic stability and reduced deacetylation, thus enhancing their therapeutic potential Markian M Stec et al., 2011.

Novel Applications in Material Science

Photoresponsive Molecular Imprinted Hydrogels : A study developed a water-soluble azobenzene-containing monomer for creating a photoresponsive hydrogel. This material, targeted for the photoregulated release and uptake of pharmaceuticals like paracetamol in aqueous media, showcases the versatility of such compounds in material science applications C. Gong et al., 2008.

Antioxidant and Anti-inflammatory Activity

Novel Antioxidant and Anti-inflammatory Compounds : Research synthesizing and evaluating a series of derivatives for their antioxidant and anti-inflammatory activity highlights the potential of these compounds in addressing oxidative stress and inflammation Satish Koppireddi et al., 2013.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S3/c1-26-12-6-8-13(9-7-12)29(24,25)11-17(23)22-19-21-15(10-27-19)18-20-14-4-2-3-5-16(14)28-18/h2-10H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLUKWJTFLRIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

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